molecular formula C17H17Cl2NO2 B5781120 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide

3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide

Cat. No. B5781120
M. Wt: 338.2 g/mol
InChI Key: YHTDHMVLQCMHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases. This results in the activation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to inhibit dephosphorylation of AMPK by protein phosphatase 2C, leading to sustained activation of the enzyme.
Biochemical and Physiological Effects:
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In adipocytes, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and enhances insulin sensitivity. In skeletal muscle, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and fatty acid oxidation. In the liver, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide decreases gluconeogenesis and increases fatty acid oxidation. In the brain, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, which allows for the study of specific AMPK-mediated pathways. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has some limitations, such as its potential off-target effects and its short half-life in vivo.

Future Directions

There are several future directions for the study of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its potential therapeutic applications. One direction is the development of more potent and selective AMPK activators that can overcome the limitations of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide. Another direction is the investigation of the role of AMPK in cancer metabolism and the development of AMPK-targeted cancer therapies. Additionally, the potential neuroprotective effects of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its derivatives warrant further investigation in neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of N-isopropylbenzamide with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2,4-dichlorophenylacetic acid to form the corresponding amide. The final step involves the deprotection of the Boc group to yield 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide.

Scientific Research Applications

3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been extensively studied in various preclinical models, including cell lines, animal models, and human samples. The compound has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to induce autophagy and inhibit mTOR signaling, suggesting potential applications in cancer therapy.

properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)20-17(21)13-5-3-4-12(8-13)10-22-16-7-6-14(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTDHMVLQCMHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-dichlorophenoxy)methyl]-N-(propan-2-yl)benzamide

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